The compound can be sourced from multiple chemical databases, including PubChem, which provides comprehensive data about its properties and applications . It falls under the International Union of Pure and Applied Chemistry (IUPAC) classification of ketones, specifically those with aliphatic and cyclic structures.
The synthesis of 4-Cyclobutylbut-3-en-2-one can be achieved through several methodologies, primarily focusing on the formation of the cyclobutyl ring and subsequent functionalization of the butenone structure.
4-Cyclobutylbut-3-en-2-one possesses a molecular formula of CHO. Its structure includes a cyclobutyl ring (a four-membered carbon ring) attached to a butenone chain (an unsaturated carbonyl compound).
4-Cyclobutylbut-3-en-2-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-Cyclobutylbut-3-en-2-one primarily revolves around its reactivity as a nucleophile or electrophile in various chemical transformations.
While specific biological mechanisms are not extensively documented for this compound, its structural analogs have been studied for potential interactions with enzymes or receptors involved in metabolic pathways.
The physical properties of 4-Cyclobutylbut-3-en-2-one include:
4-Cyclobutylbut-3-en-2-one finds applications in several scientific domains:
Cyclobutane rings represent a structurally challenging motif in organic synthesis due to significant ring strain (approximately 110 kJ/mol) and stereochemical complexity. Traditional approaches to cyclobutane-containing compounds like 4-cyclobutylbut-3-en-2-one (PubChem CID: 14482795) often rely on photochemical [2+2] cycloadditions or ring-contraction methodologies. Photocycloadditions between alkenes—particularly involving enones—provide direct access to cyclobutane rings but suffer from limitations in regioselectivity and diastereocontrol. For instance, unsymmetrical alkene pairs frequently yield complex mixtures of regioisomers due to competing orientation modes during cyclization [4] [6].
Ring contraction strategies offer alternative pathways, exemplified by the deaminative ring contraction of pyrrolidines. This method leverages tertiary amines as templates to construct successive C–C bonds, followed by nitrogen excision to form cyclobutane-containing frameworks. While powerful, these multi-step sequences often require harsh conditions and exhibit moderate yields due to competing side reactions. Cyclobutyl ketone precursors serve as key intermediates in synthesizing 4-cyclobutylbut-3-en-2-one, typically undergoing Wittig olefination or aldol condensation to install the α,β-unsaturated enone system. However, controlling the geometry of the exocyclic double bond (E/Z selectivity) remains challenging with classical approaches [4] [6].
Table 1: Traditional Methods for Cyclobutane Ring Synthesis
Method | Key Mechanism | Advantages | Limitations |
---|---|---|---|
Photochemical [2+2] | Cycloaddition of alkenes | Atom-economic, single step | Poor regioselectivity, stereocontrol issues |
Ring Contraction | Pyrrolidine deamination | Accesses strained systems | Multi-step, moderate yields |
Halogenation/Elimination | Cyclobutane functionalization | Predictable stereochemistry | Requires halogenating agents, harsh conditions |
Modern catalytic strategies have revolutionized the functionalization of enones like 4-cyclobutylbut-3-en-2-one, enabling chemo- and stereoselective transformations under mild conditions. Iron oxide magnetite nanoparticles (Fe₃O₄ NPs) and zirconium oxychloride (ZrOCl₂·8H₂O) have emerged as efficient catalysts for Michael additions to the β-carbon of the enone system. These catalysts facilitate asymmetric induction in nucleophilic additions by creating chiral environments through surface modification or coordination geometry. For instance, Fe₃O₄ NPs immobilized with ionic liquids promote face-selective attacks on prochiral enones, yielding chiral adducts with high enantiomeric excess [3] [7].
Bismuth(III) triflate catalyzes aqueous-phase Mannich reactions involving 4-cyclobutylbut-3-en-2-one derivatives, demonstrating excellent compatibility with water-sensitive functional groups. This methodology capitalizes on bismuth’s Lewis acidity to activate imine electrophiles while tolerating the enone’s conjugated system. Ultrasound irradiation synergistically enhances these catalytic processes by improving mass transfer and accelerating reaction kinetics. For example, ZnBr₂-catalyzed cycloadditions under sonication complete within hours versus days under thermal conditions, significantly improving yields of spirocyclic cyclobutane derivatives while maintaining diastereoselectivity [3] [7].
Table 2: Catalytic Systems for Enone Functionalization
Catalyst | Reaction Type | Conditions | Key Outcome |
---|---|---|---|
Fe₃O₄ NPs/Ionic Liquid | Michael Addition | EtOH, ultrasound | High enantioselectivity (up to 92% ee) |
ZrOCl₂·8H₂O | Mannich Reaction | Solvent-free, ultrasound | Anti-selectivity (>20:1 dr) |
Bi(OTf)₃ | Aqueous Mannich | H₂O, room temperature | Chemoselective imine activation |
ZnBr₂ | 1,3-Dipolar Cycloaddition | Ultrasound, 50°C | Reduced reaction time (2h vs 36h thermal) |
The stereocontrolled synthesis of 4-cyclobutylbut-3-en-2-one exploits halogenated cyclobutanone intermediates as stereochemical templates. A patent-published route begins with the amine-mediated coupling of vinyl ethers (General Formula V) with halogenoacetyl halides (General Formula VI), catalyzed by tertiary amines with pKa 6.0–8.0 (e.g., N-methylmorpholine). This step generates 3-alkoxy-2-halogenocyclobutanones (General Formula IV) with controlled relative stereochemistry at C2 and C3. Subsequent halogenation installs geminal dihalides at C4, producing 3-alkoxy-2,2,4,4-tetrahalogenocyclobutanones (General Formula I) [2].
The stereodefining step involves dehydrohalogenation using bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which selectively eliminates HX from C2–C3 to form the endocyclic double bond of 3-alkoxy-2,4,4-trihalogeno-2-cyclobuten-1-one (General Formula II). Crucially, this elimination proceeds with syn-periplanar geometry, dictating the alkene’s E-configuration. Final acid-catalyzed hydrolysis cleaves the enol ether and removes halogen substituents, yielding the target enone with preservation of stereochemical integrity. This sequence demonstrates exceptional functional group tolerance and scalability, producing gram quantities with >95% isomeric purity [2] [3].
Translating the stereoselective synthesis of 4-cyclobutylbut-3-en-2-one to industrial production confronts three primary challenges: halogen management, catalytic efficiency, and stereochemical erosion during scale-up. The halogen-intensive route (Section 1.3) generates stoichiometric halogenated waste streams, requiring costly neutralization and disposal. Optimization strategies include catalytic halogen recycling systems where bromide salts are electrochemically oxidized to Br⁺ for repeated use, reducing Br₂ consumption by 70% in pilot studies [2] [3].
Ultrasound reactor design addresses kinetic limitations in dehydrohalogenation. Flow reactors with integrated piezoelectric transducers enhance mixing and heat transfer, reducing reaction times from 8 hours (batch) to <45 minutes while maintaining 98% diastereoselectivity. For hydrolytic steps, enzymatic catalysts like lipases (e.g., Candida antarctica Lipase B) enable selective hydrolysis of alkoxy groups under aqueous conditions at 35°C, avoiding epimerization and minimizing energy input compared to acid-catalyzed processes [3].
Continuous flow chemistry mitigates stereochemical degradation during exothermic steps. By precisely controlling residence times (τ = 2.5 min) and temperatures (T = -15°C), the critical elimination maintains >99% stereofidelity at multi-kilogram scales. These integrated approaches—combining catalyst engineering, alternative energy inputs, and flow processing—demonstrate viable pathways for tonne-scale manufacturing of enantiopure 4-cyclobutylbut-3-en-2-one, a key intermediate for pharmaceuticals and functional materials [2] [3] [6].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4